molecular formula C18H11Cl2N3O4S B10896879 2-{[(2-Chloro-4-nitrophenyl)carbonyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxamide

2-{[(2-Chloro-4-nitrophenyl)carbonyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxamide

Katalognummer: B10896879
Molekulargewicht: 436.3 g/mol
InChI-Schlüssel: MMWAMTPYZRTSGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with a chlorophenyl group and a chloronitrobenzoyl amide group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds One common route includes the reaction of 2-chloro-4-nitrobenzoyl chloride with an amine derivative to form the amide linkageThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process typically includes purification steps such as recrystallization and chromatography to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites of target proteins, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H11Cl2N3O4S

Molekulargewicht

436.3 g/mol

IUPAC-Name

2-[(2-chloro-4-nitrobenzoyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxamide

InChI

InChI=1S/C18H11Cl2N3O4S/c19-10-3-1-9(2-4-10)13-8-28-18(15(13)16(21)24)22-17(25)12-6-5-11(23(26)27)7-14(12)20/h1-8H,(H2,21,24)(H,22,25)

InChI-Schlüssel

MMWAMTPYZRTSGW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CSC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.